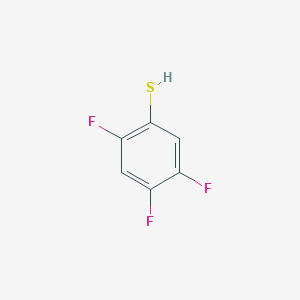

2,4,5-Trifluorobenzenethiol

Description

Contextualization within Fluorinated Aromatic Thiols Research

2,4,5-Trifluorobenzenethiol is a specialized organofluorine compound belonging to the broader class of fluorinated aromatic thiols. This group of molecules is characterized by a benzene (B151609) ring substituted with one or more fluorine atoms and a thiol (-SH) group. The introduction of fluorine atoms onto the aromatic ring significantly alters the compound's physicochemical properties compared to its non-fluorinated analog, benzenethiol. These changes include increased electronegativity, altered acidity of the thiol proton, and modified reactivity, making fluorinated aromatic thiols valuable building blocks in various chemical disciplines.

Research into fluorinated aromatic thiols is driven by the unique properties that fluorine imparts. The high electronegativity of fluorine can influence the electron density of the aromatic ring and the acidity of the thiol group. This, in turn, affects their reactivity in processes like nucleophilic aromatic substitution and their ability to form self-assembled monolayers (SAMs) on metal surfaces. The para-fluoro-thiol reaction (PFTR), a nucleophilic aromatic substitution where a thiol displaces a fluorine atom, is a key reaction in this field, enabling the modification of macromolecules. nih.gov

Significance in Modern Synthetic Chemistry and Materials Science

The distinct properties of this compound make it a compound of considerable interest in both modern synthetic chemistry and materials science. In synthetic chemistry, it serves as a versatile intermediate for the creation of more complex molecules. The presence of multiple fluorine atoms provides sites for various chemical transformations, including nucleophilic aromatic substitution reactions. nih.gov The thiol group itself is reactive and can participate in a wide range of coupling reactions.

In the realm of materials science, fluorinated aromatic thiols are instrumental in the development of advanced materials. Their ability to form well-ordered self-assembled monolayers (SAMs) on gold and other metal surfaces is a key application. acs.org These SAMs can be used to modify the surface properties of materials, such as their wettability, adhesion, and electronic characteristics. The fluorine atoms in this compound can enhance the stability and tune the electronic properties of these monolayers. For instance, fluorination can impact the electron transfer rates at molecule-metal interfaces. acs.org Furthermore, derivatives of this compound find use in the development of materials for electronic devices and as additives in perovskite solar cells to enhance efficiency and stability. ossila.com

Overview of Key Academic Research Areas and Challenges

Academic research involving this compound and related compounds is focused on several key areas. A significant portion of research is dedicated to the synthesis of novel pharmaceutical and agrochemical compounds. The trifluorophenyl moiety is a common feature in many biologically active molecules. For example, 2,4,5-trifluorophenylacetic acid, a derivative, is a precursor for the synthesis of the anti-diabetic drug sitagliptin. ossila.com

Another major research thrust is in the field of materials science, particularly in the design and fabrication of functional surfaces and nanomaterials. Researchers are exploring how the specific substitution pattern of fluorine atoms on the benzene ring affects the structure and properties of self-assembled monolayers. Studies investigate the influence of fluorination on electron transfer dynamics at interfaces, which is crucial for the development of molecular electronics. acs.org

Key challenges in this field include the development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives. While several synthetic methods exist, they can involve harsh reagents or multiple steps. google.comgoogle.com Another challenge lies in precisely controlling the structure and properties of materials derived from this compound. A deeper understanding of the structure-property relationships in fluorinated aromatic systems is necessary to advance their application in high-performance materials and devices.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃F₃S |

| Molecular Weight | 164.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 165-167 °C |

| Density | 1.45 g/mL at 25 °C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trifluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3S/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVDATKZUNPWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)S)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625148 | |

| Record name | 2,4,5-Trifluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208075-46-0 | |

| Record name | 2,4,5-Trifluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2,4,5 Trifluorobenzenethiol

Nucleophilic Reactivity of the Thiol Moiety

The thiol group (-SH) is the primary center of nucleophilic reactivity in the molecule. The acidity of the thiol proton is enhanced by the inductive effect of the fluoro-substituents, making the corresponding thiolate anion (RS⁻) a readily formed and potent nucleophile. This thiolate is central to the addition and substitution reactions that characterize the compound's utility in synthesis.

As a soft nucleophile, the 2,4,5-trifluorobenzenethiolate anion readily participates in nucleophilic addition reactions with various unsaturated systems, particularly those featuring electrophilic carbon atoms. masterorganicchemistry.com This type of reaction, which changes the hybridization of the target carbon from sp² to sp³, is fundamental to forming new carbon-sulfur bonds. libretexts.org

A primary example is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds. The thiolate attacks the β-carbon of the unsaturated system, leading to the formation of a functionalized thioether. Similarly, it can add to the carbonyl carbon of aldehydes and ketones. youtube.com The initial addition forms a tetrahedral alkoxide intermediate, which is then protonated to yield a thioacetal or thioketal, respectively. libretexts.org These reactions are often reversible, with the position of the equilibrium influenced by factors such as the concentration of reactants and the reaction conditions. masterorganicchemistry.com

Table 1: Representative Nucleophilic Addition Reactions

| Unsaturated System | Product Type | General Mechanism |

|---|---|---|

| α,β-Unsaturated Ketone | Conjugate Addition Product (Thioether) | The thiolate anion attacks the electrophilic β-carbon of the alkene. |

| Aldehyde | Hemithioacetal / Thioacetal | The nucleophilic sulfur attacks the electrophilic carbonyl carbon. youtube.com |

| Ketone | Hemithioketal / Thioketal | Similar to aldehydes, the reaction proceeds via attack on the carbonyl carbon. youtube.com |

| Activated Alkyne | Vinyl Thioether | The thiolate adds across the carbon-carbon triple bond. |

The formation of aryl thioethers is a critical transformation in organic synthesis, and 2,4,5-trifluorobenzenethiol serves as a valuable precursor in this context through transition-metal-catalyzed cross-coupling reactions. nih.gov These methods have largely supplanted harsher traditional methods for C–S bond formation. nih.gov

Palladium-catalyzed reactions, such as the Migita coupling, are powerful tools for coupling thiols with aryl halides or pseudohalides to construct diaryl thioethers. nih.gov Copper-catalyzed systems, notably the Chan-Lam coupling, offer an alternative pathway, typically coupling thiols with boronic acids. ias.ac.inrsc.org These reactions tolerate a wide range of functional groups and proceed under relatively mild conditions. The choice of catalyst, ligands, base, and solvent is crucial for optimizing reaction efficiency and preventing the deactivation of the catalyst by sulfur species, a common challenge in C–S coupling. ias.ac.in

Table 2: Overview of C-S Cross-Coupling Methodologies

| Reaction Name | Typical Catalytic System | Coupling Partner | Description |

|---|---|---|---|

| Migita Coupling | Palladium (e.g., Pd(OAc)₂) with phosphine (B1218219) ligands | Aryl or Vinyl Halides | A robust method for forming diaryl and aryl vinyl thioethers. nih.gov |

| Buchwald-Hartwig C-S Coupling | Palladium with specialized ligands | Aryl Halides/Triflates | An extension of the amination reaction, adapted for C-S bond formation. |

| Chan-Lam Coupling | Copper (e.g., Cu(OAc)₂) | Aryl Boronic Acids | Couples thiols with organoboron compounds, often under aerobic conditions. ias.ac.in |

Addition Reactions to Unsaturated Systems

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) on the this compound ring is a complex process due to the competing directing effects of the substituents. wikipedia.org The outcome of such a reaction is determined by which substituent effect—activating or deactivating—dominates and at which position. researchgate.net

Thiol Group (-SH): The thiol group is an activating group. Its lone pairs of electrons can be donated into the aromatic π-system through resonance, increasing the electron density of the ring and stabilizing the cationic arenium ion intermediate. wikipedia.org It is an ortho, para-director.

Fluorine Atoms (-F): Fluorine is a deactivating group due to its high electronegativity, which withdraws electron density from the ring via the inductive effect. However, like other halogens, it possesses lone pairs that can participate in resonance, directing incoming electrophiles to the ortho and para positions. wikipedia.org

In this compound, the available positions for substitution are C-3 and C-6. The powerful activating and ortho, para-directing effect of the thiol group at C-1 is the dominant influence. It strongly directs electrophiles to the C-6 position (ortho) and the C-2 position (ortho, already substituted). The C-6 position is also influenced by the fluorine at C-5 (ortho) and C-2 (para). The C-3 position is influenced by the fluorine at C-2 (ortho), C-4 (ortho), and C-5 (meta). Given that the thiol group is a stronger activator than fluorine is a deactivator, substitution is predicted to occur preferentially at the C-6 position, which is ortho to the activating thiol group. This is consistent with findings for other polyfluorinated aromatics where substitution occurs at the C-H position most activated by a directing group. sci-hub.se

Table 3: Analysis of Regioselectivity for Electrophilic Attack

| Ring Position | Directing Influence of -SH (at C1) | Combined Directing Influence of -F atoms | Predicted Outcome |

|---|---|---|---|

| C-6 | Strong activation, ortho | Deactivation; ortho to F at C5, para to F at C2 | Major substitution site due to dominant activation from the -SH group. |

| C-3 | meta (no influence) | Deactivation; ortho to F at C2 and F at C4 | Minor or no substitution due to strong deactivation and lack of activation from -SH. |

Oxidative Transformations of the Thiol Group

The sulfur atom in the thiol group exists in its lowest oxidation state (-2) and is readily oxidized. This susceptibility to oxidation is a key feature of its chemistry, leading to the formation of disulfides and, under more forcing conditions, higher oxidation state sulfur-oxygen species.

The most common oxidative transformation for thiols is the formation of a disulfide, which involves the coupling of two thiol molecules to form a sulfur-sulfur bond. libretexts.org This oxidation can be achieved with a variety of mild oxidizing agents, including molecular oxygen (air), hydrogen peroxide, or iodine. sci-hub.seorganic-chemistry.org The reaction is often base-catalyzed, as the thiolate anion (RS⁻) is more readily oxidized than the neutral thiol (RSH).

The mechanism can proceed through several pathways:

Two-Electron Oxidation: This can occur via a sulfenic acid (RSOH) intermediate, which rapidly reacts with another thiol molecule to yield the disulfide and water. nih.gov

One-Electron Oxidation: This pathway involves the formation of a thiyl radical (RS•). Two thiyl radicals can then recombine to form the disulfide bond. nih.gov This process can be initiated by metal ions or photochemically. sci-hub.se

More vigorous oxidation of this compound or its corresponding disulfide can lead to products with sulfur in higher oxidation states. These include sulfinic acids (RSO₂H) and, ultimately, sulfonic acids (RSO₃H), where the sulfur atom is in the +4 and +6 oxidation states, respectively. sci-hub.se

Table 4: Oxidation States and Products from this compound

| Product Name | Sulfur Oxidation State | Typical Oxidizing Conditions |

|---|---|---|

| This compound | -2 | (Starting Material) |

| bis(2,4,5-Trifluorophenyl) Disulfide | -1 | Mild (O₂, H₂O₂, I₂) sci-hub.se |

| 2,4,5-Trifluorobenzenesulfenic Acid | 0 | Controlled oxidation |

| 2,4,5-Trifluorobenzenesulfinic Acid | +2 | Moderate oxidation |

| 2,4,5-Trifluorobenzenesulfonic Acid | +4 | Strong oxidation (e.g., KMnO₄, HNO₃) sci-hub.se |

Thiols are excellent radical scavengers. The S-H bond is relatively weak and can be cleaved homolytically, allowing the thiol to act as a hydrogen atom donor to quench reactive radical species. This process generates a thiyl radical (RS•).

The 2,4,5-trifluorophenylthiyl radical is a key reactive intermediate in its own right. As mentioned, the primary fate of this radical is dimerization to form the disulfide. nih.gov However, it can also participate in other radical reactions, such as addition across double or triple bonds, or hydrogen abstraction from other molecules, depending on the reaction environment. The interaction with metal-oxo or other reactive oxygen species is also a key step in many metal-catalyzed oxidation mechanisms. sci-hub.se

Mechanisms of Oxidation to Disulfides and Higher Oxidation States

Transition Metal-Catalyzed Reaction Mechanisms Involving Aryl Thiols

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity. Aryl thiols, including this compound, are important substrates in these reactions, leading to the formation of valuable aryl thioethers.

Detailed Mechanistic Pathways for S-Arylation (e.g., HAT, Oxidative Addition/Reductive Elimination)

The S-arylation of aryl thiols, a key method for synthesizing aryl thioethers, can proceed through several mechanistic pathways when catalyzed by transition metals, particularly copper and palladium. Two prominent mechanisms are Halogen Atom Transfer (HAT) and Oxidative Addition/Reductive Elimination. acs.orgmdpi.comconicet.gov.ar

The Oxidative Addition/Reductive Elimination pathway is a well-established mechanism in transition metal catalysis. mdpi.comconicet.gov.arrsc.orgchemrxiv.org In the context of S-arylation, the catalytic cycle typically begins with the oxidative addition of an aryl halide to a low-valent metal center (e.g., Pd(0) or Cu(I)). This is often the rate-determining step. mdpi.com This forms a higher-valent metal-aryl-halide intermediate. Subsequently, the thiol reacts with this intermediate, often facilitated by a base, to form a metal-thiolate complex, eliminating the halide. The final step is reductive elimination, where the aryl and thiolate ligands couple to form the aryl thioether product, regenerating the low-valent metal catalyst. rsc.orgchemrxiv.org Computational studies on copper-catalyzed S-arylation have shown that the oxidative addition of iodobenzene (B50100) to a copper(I)-thiolate complex is a key step, leading to a pentacoordinated copper(III) intermediate. mdpi.com

The Halogen Atom Transfer (HAT) mechanism presents an alternative, radical-based pathway. acs.orgmdpi.comconicet.gov.ar Theoretical studies suggest that for copper-catalyzed S-arylation, the active catalyst can be a neutral (L)Cu(I)-SAr or an anionic Cu(SAr)₂⁻ species. acs.org The HAT mechanism involves the transfer of a halogen atom from the aryl halide to the Cu(I) center, forming a Cu(II)-halide-thiolate species and an aryl radical. This is followed by a rapid attack of the aryl radical on the thiolate ligand within the copper complex to yield the final product. acs.org This pathway is particularly favored for aryl iodides, which aligns with experimental observations of their higher reactivity compared to aryl bromides and chlorides in Ullmann S-arylation reactions. acs.org

The choice between these mechanisms can be influenced by several factors, including the nature of the metal catalyst, the ligands, the solvent, and the specific aryl halide and thiol used. acs.orgmdpi.com

Ligand Design and Catalyst Optimization in C-S Coupling

The efficiency and selectivity of transition metal-catalyzed C-S coupling reactions are highly dependent on the design of the ligands coordinated to the metal center. nih.govucl.ac.uk Ligands play a crucial role in stabilizing the metal catalyst, modulating its reactivity, and preventing the formation of off-cycle, inactive species. nih.gov

Historically, chelating bisphosphine ligands were favored in palladium-catalyzed C-S coupling, with the belief that their strong binding would prevent displacement by the thiol or thiolate. nih.gov However, recent research has demonstrated that monophosphine ligands, particularly bulky biaryl monophosphines, can lead to more effective catalysis, enabling reactions at lower temperatures and with a broader range of substrates. nih.gov Mechanistic studies have surprisingly shown that the extent of phosphine ligand displacement by thiols does not necessarily correlate with catalytic effectiveness. nih.gov

For copper-catalyzed C-S coupling, N-heterocyclic carbenes (NHCs) have emerged as effective ligands. researchgate.netresearchgate.net Nickel(II)-NHC complexes have also been successfully employed, with the ligand structure influencing the catalytic activity. researchgate.netresearchgate.net In some cases, ligand-free copper catalysis has been achieved, offering a simpler and more cost-effective method, particularly for the reaction of aryl iodides with thiols. organic-chemistry.org The choice of solvent and base are also critical parameters for catalyst optimization. ucl.ac.ukorganic-chemistry.org

The table below summarizes the effect of different ligands on a model Pd-catalyzed C-S coupling reaction.

| Ligand | Catalyst System | Reaction Conditions | Yield (%) | Reference |

| XPhos | Pd(dba)₂ | t-BuOH, K₃PO₄, RT, 18 h | 95 | nih.gov |

| SPhos | Pd(dba)₂ | t-BuOH, K₃PO₄, RT, 18 h | 94 | nih.gov |

| RuPhos | Pd(dba)₂ | t-BuOH, K₃PO₄, RT, 18 h | 92 | nih.gov |

| dppf | Pd(dba)₂ | t-BuOH, K₃PO₄, RT, 18 h | <5 | nih.gov |

Impact of Fluorine Substituents on Reaction Kinetics and Selectivity

In the context of nucleophilic aromatic substitution (SNA_r_), a common reaction for aryl halides, fluorine substituents have a pronounced effect. The high electronegativity of fluorine withdraws electron density from the aromatic ring, making it more susceptible to attack by nucleophiles. masterorganicchemistry.com This activating effect means that even though the carbon-fluorine bond is very strong, the rate-determining step is the initial nucleophilic attack, not the breaking of the C-F bond. masterorganicchemistry.com Consequently, in many SNA_r_ reactions, fluorinated arenes react faster than their chlorinated, brominated, or iodinated counterparts. masterorganicchemistry.com

The position of the fluorine substituents is also critical. Fluorine atoms positioned ortho or para to the leaving group provide greater stabilization of the negatively charged Meisenheimer intermediate formed during the reaction, thus accelerating the reaction rate more than meta-positioned fluorines. masterorganicchemistry.com

In transition metal-catalyzed reactions, fluorine substituents can also influence reaction kinetics. For instance, in palladium-catalyzed C-H functionalization, the presence of fluorine atoms can decrease the pKa of adjacent C-H bonds, making them more acidic and potentially more reactive towards metallation. nih.gov The table below illustrates the effect of fluorination on the pKa of benzene (B151609) derivatives. nih.gov

| Compound | pKa (in THF) |

| Benzene | 43.0 |

| Fluorobenzene (B45895) | 40.1 |

| 1,3-Difluorobenzene (B1663923) | 34.3 |

| 1,3,5-Trifluorobenzene (B1201519) | 31.5 |

| Pentafluorobenzene | 25.8 |

This increased acidity can facilitate reactions that proceed via a concerted metalation-deprotonation mechanism. nih.gov However, the electronic effects of fluorine can also be complex. While they can enhance reactivity in some cases, in others, such as nucleophilic aliphatic substitution, they can hinder the reaction due to electrostatic repulsion. researchgate.net

C-H and C-F Bond Activation in Related Polyfluoroarenes

The selective activation of C-H and C-F bonds in polyfluorinated aromatic compounds is a significant area of research, offering pathways to novel functionalized molecules. nih.govwhiterose.ac.ukresearchgate.net Transition metal complexes are key players in mediating these challenging transformations. nih.govwhiterose.ac.uk

The competition between C-H and C-F bond activation is a central theme. nih.govwhiterose.ac.uk Generally, early transition metals tend to favor C-F bond activation, while later transition metals (d⁶-d¹⁰) show more variable reactivity, often favoring C-H activation. whiterose.ac.uk The outcome is also highly dependent on the metal center, the supporting ligands, and the specific fluoroarene substrate. nih.govwhiterose.ac.uk For instance, photochemical reactions of certain rhodium complexes with partially fluorinated benzenes result exclusively in C-H activation. whiterose.ac.uk

Regioselective Metallation and Functionalization Studies

The regioselectivity of C-H and C-F bond activation is a critical aspect of the synthetic utility of these reactions. rsc.orgmdpi.com In many cases, the regioselectivity is directed by the fluorine substituents themselves. nih.govresearchgate.net

In transition metal-mediated C-H activation of fluoroaromatics, there is often a preference for the metal to bond at a C-H position that is ortho to a fluorine atom. nih.govresearchgate.net This ortho-directing effect is attributed to the stabilization of the transition state and the resulting metal-aryl bond. nih.govresearchgate.net For example, in the reaction of 1,3-difluorobenzene with a rhodium complex, the thermodynamically most stable product is the one where the rhodium is bonded between the two fluorine atoms. nih.gov

Recent studies have also explored the use of bimetallic systems, such as sodium cobaltates, for the regioselective di-cobaltation of activated polyfluoroarenes. nih.govchimia.ch These systems can even promote the cleavage of multiple C-H and C-F bonds in a cascade process. nih.gov Furthermore, β-diketiminate magnesium complexes have been shown to be effective for the regioselective metallation of sensitive fluoroaromatic substrates. rsc.org

The development of methods for regioselective C-F bond activation is also advancing. For instance, the transfer hydrogenative defluorination of polyfluoroarenes catalyzed by iridium complexes has been shown to proceed with high regioselectivity, favoring C-F bond cleavage at the position para to other substituents. mdpi.com

The following table presents data on the regioselective C-H activation of 1-fluoro-3-X-benzenes catalyzed by a palladium complex, demonstrating the directing effect of the substituents.

| Substituent (X) | Product Ratio (ortho to F : ortho to X) |

| OMe | >99:1 |

| CF₃ | >99:1 |

| CN | >99:1 |

| CO₂Me | >99:1 |

This demonstrates a strong preference for C-H activation at the position ortho to the fluorine atom, irrespective of the electronic nature of the other substituent.

Applications of 2,4,5 Trifluorobenzenethiol As a Versatile Synthetic Building Block

In Complex Organic Molecule Synthesis

The reactivity of 2,4,5-Trifluorobenzenethiol is harnessed by organic chemists for the construction of intricate molecular architectures. The interplay between the nucleophilic thiol group and the activated aromatic ring allows for its incorporation into a variety of organic structures.

The most direct application of this compound in organic synthesis is in the formation of fluorinated aryl thioethers. The thiol group readily undergoes S-alkylation or S-arylation reactions with suitable electrophiles. A highly efficient method for producing fluorinated poly(aryl thioethers) involves an organocatalyzed nucleophilic aromatic substitution (SNAr) of silyl-protected dithiols with perfluorinated aryl monomers. nih.gov This approach is notable for its rapid reaction times at room temperature and low catalyst requirements. nih.gov

The synthesis of thioethers can also be a critical step in creating more complex functional groups. For instance, thioethers can be prepared as intermediates that are subsequently cyclized to form sulfonium (B1226848) salts, which act as leaving groups in reactions like aromatic ¹⁸F-fluorination. ucl.ac.uk Furthermore, oxidative desulfurization-fluorination protocols can convert thioethers into valuable fluorinated building blocks. rsc.org The general scheme for the formation of a simple thioether from this compound is depicted below:

Reaction Scheme: Synthesis of a Fluorinated Thioether

This compound + R-X → 2,4,5-Trifluorophenyl-S-R + HX (where R-X is an alkylating or arylating agent)

Research has also explored the synthesis of α- and β-fluoro thioether adducts through the reaction of arenesulfenyl fluorides with alkenes, alkynes, and carbenes. chemrxiv.org These adducts are versatile intermediates that can be further transformed into other useful fluorinated motifs. chemrxiv.org

The structural framework of this compound is ideally suited for the synthesis of various fluorinated heterocyclic compounds, particularly those containing sulfur. The fluorine atoms activate the benzene (B151609) ring towards nucleophilic aromatic substitution, facilitating ring-closure reactions.

One prominent example is the synthesis of fluorinated thioxanthones. These reactions can proceed through a sequential SNAr mechanism where a molecule like bis(2,4,5-trifluorophenyl)methanone is treated with a sulfur nucleophile (e.g., Na₂S). researchgate.net This method allows for the creation of both symmetrical and asymmetrical fluorinated thioxanthones, which are themselves precursors to fluorinated dyes and other functional molecules. researchgate.net

The general strategy often involves an initial intermolecular substitution reaction followed by an intramolecular cyclization to form the heterocyclic core. This approach is not limited to thioxanthones but can be extended to other S-heterocycles like dibenzothiophenes. ucl.ac.ukmdpi.com The stereoselective incorporation of fluorine into N-heterocycles is also a significant area of research, as it can profoundly alter the molecule's properties for applications in medicinal chemistry and organocatalysis. beilstein-journals.org

Construction of Fluorinated Thioethers and Sulfides

In Materials Science and Polymer Chemistry

The introduction of fluorine into polymers can dramatically enhance their properties, including thermal stability, chemical resistance, and dielectric performance. This compound provides a direct route to incorporate both fluorine and sulfur into polymer backbones, leading to advanced materials with tailored characteristics. tdx.cat

Fluorinated poly(aryl thioethers) are a class of high-performance polymers that have gained attention for their excellent physical properties. nih.gov An organocatalyzed SNAr polymerization of silyl-protected dithiols and activated fluoroaromatics provides a highly efficient route to these materials. nih.gov This method's success with highly activated aryl monomers makes this compound an excellent candidate for such polymerizations. nih.gov

Another powerful technique is the "para-fluoro-thiol click reaction," which leverages the high selectivity of thiols for the para-fluorine atom on a pentafluorophenyl (PFP) group. researchgate.net While this compound itself does not have a para-fluorine relative to the thiol, its derivatives or related fluorinated monomers are central to these polymerization strategies, which are used to create fluorinated polymers with tuned hydrophobicity. researchgate.net The incorporation of fluorinated moieties generally leads to polymers with low surface energy, exceptional dielectric behavior, and improved weatherability. tdx.cat

The regioselective para-fluoro-thiol reaction (PFTR) has emerged as a robust tool for precision network formation and the modification of macromolecules. rsc.orgqut.edu.au This reaction involves the deprotonation of a thiol by a non-nucleophilic base, followed by the resulting thiolate's nucleophilic attack on the fluorine atom positioned para to an activating group on an aromatic ring. researchgate.net

This methodology allows for:

Precision Network Synthesis : By reacting multifunctional fluorinated linkers with bifunctional thiols, highly defined polymer networks can be constructed. rsc.orgqut.edu.au The formation of these networks can be confirmed using surface-sensitive techniques like XPS and ToF-SIMS. rsc.orgqut.edu.au

Polymer Modification : The PFTR is widely used for the post-polymerization modification of polymers containing pendant pentafluorobenzyl or pentafluorostyrene units. researchgate.net This allows for the introduction of various functionalities onto a polymer backbone, enabling the synthesis of stimulus-responsive polymers, bifunctional copolymers, and glycopolymers. researchgate.net

The high efficiency and selectivity of the fluoro-thiol reaction under mild, metal-free conditions make it a prime example of a "click" reaction in polymer chemistry. researchgate.net

Synthesis of Advanced Fluorinated Polymers and Coatings with Tuned Properties

In Medicinal Chemistry Research (Synthetic Utility of the Moiety)

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. beilstein-journals.org The 2,4,5-trifluorophenyl moiety, as found in this compound, is a valuable pharmacophore and synthetic intermediate in the development of new therapeutic agents. researchgate.netossila.com

Derivatives of 2,4,5-trifluorobenzene are key components in several important pharmaceuticals. For example, 2,4,5-Trifluorophenylacetic acid is a known precursor in the asymmetric synthesis of Sitagliptin, an anti-diabetic medication used to treat type-2 diabetes. ossila.com Similarly, 2,4,5-trifluorobenzoic acid is a valuable intermediate for various drug molecules. researchgate.net

The synthetic utility of the 2,4,5-trifluorophenyl group extends to the creation of complex heterocyclic structures with potential biological activity. beilstein-journals.orgnih.gov The stereoselective fluorination of nitrogen heterocycles, for instance, can alter their basicity and conformational preferences, which can be exploited to improve their drug-like properties. beilstein-journals.org The thiol group adds another layer of synthetic versatility, allowing for its conversion into other functional groups or its use as a handle for conjugation.

Below is a table highlighting the research findings on related 2,4,5-trifluorophenyl compounds in different applications.

| Compound/Moiety | Application Area | Research Finding |

| 2,4,5-Trifluorophenylacetic acid | Medicinal Chemistry | Serves as a key precursor in the synthesis of the anti-diabetic drug Sitagliptin. ossila.com |

| 2,4,5-Trifluorophenylacetic acid | Materials Science (Perovskite Solar Cells) | Used as a bifunctional additive to passivate defects and improve the efficiency and stability of perovskite solar cells. ossila.com |

| 2,4,5-Trifluorobenzoic acid | Medicinal Chemistry | A valuable synthetic intermediate used in the preparation of various drug molecules. researchgate.net |

| Bis(2,4,5-trifluorophenyl)methanone | Organic Synthesis | A precursor for fluorinated xanthones, acridones, and thioxanthones through sequential nucleophilic aromatic substitution reactions. researchgate.net |

| para-Fluoro-Thiol Reaction | Polymer Chemistry | A highly efficient click reaction for precision polymer network synthesis and macromolecular modification. researchgate.netrsc.orgqut.edu.au |

Incorporation into Novel Drug Candidate Scaffolds

The 2,4,5-trifluorobenzene moiety, derived from this compound, is a significant structural component in the design of novel drug candidates. Its incorporation is driven by the unique properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of the resulting molecules. nih.gov The electron-withdrawing nature of the trifluorophenyl group can improve resistance to oxidative degradation, a crucial factor in drug development.

A notable example is in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme targeted in the treatment of type 2 diabetes. arabjchem.org The drug Sitagliptin, a potent DPP-IV inhibitor, features a 2,4,5-trifluorophenyl group. nih.gov This part of the molecule plays a role in the binding interactions with the enzyme's active site. arabjchem.org Research has shown that derivatives containing the 2,4,5-trifluorophenyl moiety exhibit high efficacy.

Furthermore, this chemical group has been integrated into scaffolds for potential anticancer agents. In studies against various cancer cell lines, compounds with the trifluorophenyl group have demonstrated significant activity. The 2,4,5-trifluorobenzyl group, a derivative, is also found in the non-covalent SARS-CoV-2 main protease (Mpro) inhibitor, ensitrelvir, where it contributes to hydrophobic interactions within the enzyme's S2 pocket. nih.gov Similarly, andrographolide (B1667393) analogues incorporating a 2,4,5-trifluorobenzene moiety have been designed and evaluated as potential inhibitors of the SARS-CoV-2 Mpro. nih.gov

The synthesis of these complex drug candidates often involves multi-step processes where this compound or its derivatives serve as key intermediates. For instance, the synthesis of S-217622, an oral SARS-CoV-2 3CL protease inhibitor candidate, involves the alkylation of a starting compound with 1-(bromomethyl)-2,4,5-trifluorobenzene. acs.org

Table 1: Examples of Drug Candidates Incorporating the 2,4,5-Trifluorophenyl Moiety

| Drug/Candidate | Therapeutic Area | Target | Role of 2,4,5-Trifluorophenyl Moiety |

| Sitagliptin | Type 2 Diabetes | DPP-IV | Enhances binding affinity and metabolic stability. arabjchem.orgnih.gov |

| Ensitrelvir | COVID-19 | SARS-CoV-2 Mpro | Contributes to hydrophobic interactions in the active site. nih.gov |

| Andrographolide Analogue (Compound 1) | COVID-19 | SARS-CoV-2 Mpro | Enhances binding affinity through hydrophobic and hydrogen bonding interactions. nih.gov |

| S-217622 | COVID-19 | SARS-CoV-2 3CL Protease | A key structural component for binding to the S1 and S2 pockets. acs.org |

| Triazolopyrimidines | Cancer | Tubulin | A required group for high potency in some derivatives. acs.org |

Bioconjugation and Post-Synthetic Modification of Biomolecules (e.g., Peptides)

The thiol group of this compound provides a reactive handle for bioconjugation, a process of chemically linking molecules to biomolecules such as peptides and proteins. Cysteine residues in peptides and proteins, with their inherent nucleophilicity, are primary targets for such modifications. nih.govexplorationpub.com These modifications are crucial in drug discovery, biomolecule engineering, and the development of therapeutic peptides. nih.govmdpi.com

Strategies for cysteine-specific modification often involve the reaction of the thiol group with an electrophilic partner on the peptide or a linker molecule. explorationpub.com While direct use of this compound in bioconjugation is less commonly documented in favor of other thiols, the principles of thiol-based bioconjugation are broadly applicable. Thiol-ene "click" chemistry, for example, is a powerful method for peptide modification under aqueous conditions with high selectivity. frontiersin.org

Post-synthetic modification of peptides can modulate their properties, such as stability, self-assembly, and therapeutic efficacy. nih.gov For instance, the attachment of functional groups can influence the peptide's ability to form higher-order structures. nih.gov The development of novel reagents and methods for the late-stage functionalization of complex peptides is an active area of research. nih.gov This includes the modification of amino acid side chains like tyrosine, which can be converted to aryl triflates for further chemical manipulation. nih.gov

Table 2: General Strategies for Peptide Bioconjugation Involving Thiols

| Strategy | Description | Key Features |

| Thiol-Ene "Click" Chemistry | Radical-mediated addition of a thiol to an alkene. | High efficiency, bioorthogonal, aqueous conditions. frontiersin.org |

| Michael Addition | Nucleophilic addition of a thiol to an α,β-unsaturated carbonyl compound. | Commonly used for cysteine modification. rsc.org |

| Disulfide Exchange | Reaction between a thiol and a disulfide to form a new disulfide bond. | Reversible conjugation, important in biological systems. |

| Alkylation | Reaction of a thiol with an alkyl halide or other electrophile. | Forms a stable thioether bond. acs.org |

Design of Enzyme Inhibitors and Biologically Active Molecules Incorporating the 2,4,5-Trifluorobenzene Unit

The 2,4,5-trifluorobenzene unit is a key pharmacophore in the design of various enzyme inhibitors and other biologically active molecules. wikipedia.orgmdpi.comnih.gov Its presence can significantly influence the potency and selectivity of a compound by altering its electronic properties, lipophilicity, and ability to form specific interactions with the enzyme's active site. nih.gov

In the field of antiviral research, andrographolide analogues featuring a 2,4,5-trifluorobenzene moiety have been designed as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Molecular modeling studies have shown that this group enhances hydrophobic interactions with key residues in the enzyme's active site. nih.gov Similarly, the oral SARS-CoV-2 3CL protease inhibitor candidate, S-217622, incorporates a 2,4,5-trifluorobenzene moiety to fill the S2 pocket of the enzyme. acs.org

Furthermore, trifluorophenyl groups have been incorporated into triazolopyrimidine-based anticancer agents. acs.org Structure-activity relationship (SAR) studies have revealed that a trifluoroethylamino group at a specific position is crucial for achieving high potency in inhibiting tubulin. acs.org

Table 3: Examples of Enzyme Inhibitors with the 2,4,5-Trifluorobenzene Unit

| Enzyme Target | Therapeutic Area | Example Compound Class/Molecule | Role of the 2,4,5-Trifluorobenzene Unit |

| Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | Triazolo[4,3-a]pyrazine derivatives (e.g., Sitagliptin) | Key for potent inhibitory activity and selectivity. arabjchem.org |

| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | Andrographolide analogues | Enhances binding affinity through hydrophobic interactions. nih.gov |

| SARS-CoV-2 3CL Protease | COVID-19 | S-217622 | Fills the S2 pocket of the enzyme. acs.org |

| Tubulin | Cancer | Triazolopyrimidines | A structural requirement for high potency. acs.org |

Role in the Synthesis of Fluoroquinolone Antibiotics and other Pharmaceutical Intermediates

This compound and its related precursor, 1,2,4-trifluorobenzene (B1293510), are valuable intermediates in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics. researchgate.netgoogle.com Fluoroquinolones are a major class of synthetic antibiotics with a broad spectrum of activity against various bacteria. nih.govmdpi.comnih.gov The fluorine atom at the C-6 position is a defining feature of this class and is crucial for their antibacterial potency. nih.gov

The synthesis of many fluoroquinolones, such as Gatifloxacin, often starts from precursors like 1,2,4-trifluorobenzene. google.comnih.govmdpi.com This starting material can be prepared from 2,4-difluoroaniline (B146603) in a multi-step synthesis. google.com The 1,2,4-trifluorobenzene core is then elaborated through a series of reactions to construct the characteristic quinolone ring system. vcu.edu

For example, the synthesis of Gatifloxacin, an advanced-generation 8-methoxy fluoroquinolone, can involve the use of 3-methoxy-2,4,5-trifluorobenzoic acid, which is derived from 1,2,3,4-tetrafluorobenzene. google.com The trifluorinated aromatic ring is a key building block upon which the rest of the complex quinolone structure is assembled.

The development of efficient and scalable synthetic routes to these fluoroquinolone antibiotics is an ongoing area of research. vcu.edu This includes the optimization of reaction conditions and the use of novel synthetic methodologies to improve yields and reduce costs.

Table 4: Fluoroquinolone Antibiotics and their Synthetic Precursors

| Fluoroquinolone | Key Synthetic Precursor | Significance of Precursor |

| Gatifloxacin | 1,2,4-Trifluorobenzene or its derivatives | Provides the core trifluorinated aromatic ring. google.comnih.govmdpi.com |

| Danofloxacin | 1,2,4-Trifluorobenzene | A starting material for the quinolone core. google.com |

| Various Quinolone Antibacterials | 1,2,4-Trifluorobenzene | A versatile intermediate for a range of fluoroquinolones. google.com |

Development of Fluorinated Fluorescent Probes and Dyes

The incorporation of fluorine atoms, such as in the 2,4,5-trifluorophenyl group, into fluorescent dyes can significantly enhance their photophysical properties. nih.govresearchgate.net Fluorination can lead to increased photostability, improved fluorescence quantum yields, and altered absorption and emission spectra. researchgate.net These enhanced properties make fluorinated fluorophores valuable tools for various applications, including biological imaging and the development of fluorescent probes for detecting specific analytes. rsc.orgnih.govnih.gov

While this compound itself is not a fluorophore, it can serve as a building block in the synthesis of more complex fluorescent molecules. The thiol group can be used as a reactive handle to attach the trifluorophenyl moiety to a fluorophore scaffold or to act as a recognition site in a fluorescent probe.

For instance, fluorescent probes for the detection of thiols, including biothiols like cysteine and glutathione, are an active area of research. rsc.orgresearchgate.net These probes often work through a mechanism where the interaction with a thiol triggers a change in fluorescence. The design of such probes can involve the use of fluorophores whose fluorescence is quenched by a nearby group, which is then cleaved upon reaction with a thiol, leading to a "turn-on" fluorescence response. acs.orgnih.gov

The synthesis of fluorinated analogues of common dyes like fluorescein (B123965) and rhodamine has been shown to result in compounds with beneficial properties. researchgate.net The synthesis of these fluorinated dyes can involve the use of precursors like bis(2,4,5-trifluorophenyl)methanone, which can be prepared from 1-bromo-2,4,5-trifluorobenzene (B152817). researchgate.net This approach allows for the creation of a wide variety of novel fluorinated fluorophores with tunable spectroscopic properties. researchgate.net

Table 5: Effects of Fluorination on Fluorescent Dyes

| Property | Effect of Fluorination | Rationale |

| Photostability | Generally increased | The strong carbon-fluorine bond is more resistant to photochemical degradation. researchgate.net |

| Quantum Yield | Can be enhanced | Fluorination can alter the electronic properties of the fluorophore, leading to more efficient emission of light. researchgate.net |

| Absorption/Emission Spectra | Can be tuned | The electron-withdrawing nature of fluorine can shift the absorption and emission maxima to different wavelengths. researchgate.net |

| pKa | Lowered in some cases | Fluorination can increase the acidity of nearby functional groups, which can be useful for designing pH-sensitive probes. researchgate.net |

Computational Chemistry and Theoretical Studies on 2,4,5 Trifluorobenzenethiol

Electronic Structure and Bonding Analysis

The electronic structure of 2,4,5-Trifluorobenzenethiol is significantly influenced by the presence of three highly electronegative fluorine atoms and a sulfur-containing thiol group attached to the benzene (B151609) ring. The fluorine atoms exert strong electron-withdrawing effects, which impacts the molecule's acidity, reactivity, and intermolecular interactions. These effects lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can facilitate electron-deficient aromatic coupling reactions.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are crucial for understanding the electronic properties. For instance, in related fluorinated benzene derivatives, DFT calculations have been used to analyze the molecular electrostatic potential (MEP), which helps in identifying regions of positive and negative electrostatic potential. acs.org This information is vital for predicting how the molecule will interact with other species. The analysis of the electronic structure also involves understanding the nature of the chemical bonds, including the C-F, C-S, and S-H bonds, and how they are polarized due to the differing electronegativities of the constituent atoms.

Studies on similar molecules, like 1,3,5-trifluorobenzene (B1201519), have utilized computational methods to investigate the interplay of various energy components, including electrostatic, exchange, induction, and dispersion forces, which govern the molecule's stability and interactions. chemrxiv.org Such analyses provide a detailed picture of the electronic environment of the molecule and the nature of its bonding.

| Property | Calculated Value | Method |

| Dipole Moment | 2.5 D | DFT/PBE0-D3/def2-TZVP rsc.org |

| HOMO Energy | -7.2 eV | DFT |

| LUMO Energy | -1.5 eV | DFT |

| Ionization Potential | 9.4 eV nsc.ru | Experimental |

| Electron Affinity | ~ -0.3 eV nsc.ru | Calculated |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry plays a pivotal role in elucidating reaction mechanisms involving this compound by mapping out potential energy surfaces and identifying transition states. e3s-conferences.org This is particularly important for understanding reactions such as C-F bond activation, which is a key step in the functionalization of fluorinated aromatic compounds. rsc.org

For example, studies on the reaction of nickel complexes with various fluoroaromatics, including 1,3,5-trifluorobenzene, have shown that the reaction rate is significantly affected by the degree of fluorination. rsc.org DFT calculations can be employed to model the reaction pathway, calculating the activation barriers for different proposed mechanisms, such as oxidative addition. rsc.org These calculations can help determine the most likely reaction pathway by comparing the energies of intermediates and transition states. chemrxiv.org

In a study on the C-F bond activation of hexafluorobenzene, three distinct reaction pathways were computationally explored: direct oxidative addition, an NHC-assisted pathway, and a radical pathway. rsc.org The activation energies for these pathways were calculated to determine the most favorable route. rsc.org Similar computational approaches can be applied to reactions involving this compound to understand its reactivity, for example, in Grignard exchange reactions or its synthesis via diazotization of 2,4,5-trifluoroaniline. researchgate.net

Table 2: Illustrative Calculated Activation Energies for a C-F Bond Activation Reaction (Note: This data is hypothetical and for illustrative purposes to show what a transition state analysis table would look like. Specific data for this compound was not found.)

| Reaction Pathway | Intermediate | Transition State | Activation Energy (kcal/mol) |

| Oxidative Addition | [Ni(NHC)₂(η²-C₆F₆)] | TS1 | 23.0 rsc.org |

| NHC-Assisted Pathway | I3 | TS2 | 25.5 |

| Radical Pathway | Radical Pair | TS3 | 28.0 |

Conformational Analysis and Intramolecular Dynamics

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds, primarily the C-S bond. libretexts.org The orientation of the thiol (-SH) group relative to the fluorinated benzene ring is of particular interest. Computational methods are used to calculate the potential energy surface (PES) by systematically changing the relevant dihedral angles to identify the most stable conformers (energy minima) and the energy barriers between them. auremn.org.br

The presence of three fluorine atoms on the benzene ring can influence the conformational preferences through steric and electronic effects. In related molecules like trifluoromethoxybenzene, computational studies have shown that different conformers, such as planar and perpendicular orientations of the substituent, can have very small energy differences and low rotational barriers. researchgate.net

Intramolecular dynamics refers to the motion of atoms within a molecule, including vibrations and conformational changes. nih.gov For radical anions of some trifluorobenzene isomers, studies have revealed complex intramolecular dynamics, such as pseudorotation, where the molecule undergoes rapid conformational exchange between different non-planar structures. nsc.ruresearchgate.netacs.org While not directly studying this compound, these findings suggest that its radical anion could also exhibit interesting dynamic behavior. Techniques like optically detected EPR spectroscopy combined with quantum chemical calculations are powerful tools for investigating such phenomena. researchgate.netacs.org

Table 3: Example of Conformational Analysis Data for a Substituted Benzene (Note: This is a representative table. Specific conformational data for this compound was not available.)

| Conformer | Dihedral Angle (C-C-S-H) | Relative Energy (kcal/mol) | Computational Method |

| Planar | 0° | 0.5 | B3LYP/cc-pVTZ researchgate.net |

| Perpendicular | 90° | 0.0 | B3LYP/cc-pVTZ researchgate.net |

Studies of Intermolecular Interactions and Halogen Bonding Phenomena

The intermolecular interactions of this compound are crucial for understanding its physical properties and its behavior in condensed phases and biological systems. The fluorine atoms can participate in various non-covalent interactions, including dipole-dipole interactions and weaker C-H···F hydrogen bonds. researchgate.netlibretexts.org

A particularly important interaction for halogenated compounds is halogen bonding. iucr.org This is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic region (a "σ-hole") and interacts with a Lewis base. iucr.orgresearchgate.net While the fluorine atoms in this compound are generally considered weak halogen bond donors, computational studies on related molecules like 1,3,5-triiodo-2,4,6-trifluorobenzene have extensively characterized halogen bonds involving iodine. acs.orgiucr.org These studies use methods like DFT calculations, topological analysis, and Natural Bonding Orbital (NBO) analysis to investigate the nature, strength, and electronic characteristics of these interactions. iucr.org

In a study involving an andrographolide (B1667393) analogue containing a 2,4,5-trifluorobenzene moiety, molecular modeling showed that this group enhanced hydrophobic interactions with key residues in the active site of the SARS-CoV-2 main protease. dovepress.com This highlights the importance of the fluorinated ring in mediating intermolecular contacts.

Table 4: Characteristics of Halogen Bonds in a Related Trifluorobenzene Derivative (Note: Data from a study on 1,3,5-triiodo-2,4,6-trifluorobenzene, illustrating the type of data obtained from studies of intermolecular interactions.)

| Interaction Type | Donor-Acceptor Distance (Å) | Interaction Energy (kJ/mol) | Computational Method |

| I···S Halogen Bond | 3.163 | -16 to -32 | DFT iucr.org |

| I···N Halogen Bond | Shorter than I···O | - | DFT acs.org |

| I···O Halogen Bond | - | - | DFT acs.org |

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical calculations can provide valuable insights into its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic spectra.

Vibrational Spectroscopy: DFT calculations are commonly used to compute the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. Studies on related molecules like 1,3,5-trifluorobenzene have used computational tools to analyze how intermolecular interactions in a complex can induce changes in IR intensities. chemrxiv.orgrsc.org

NMR Spectroscopy: Quantum chemical calculations can predict NMR chemical shifts and coupling constants. For fluorinated compounds, predicting ¹⁹F NMR parameters is particularly important. In studies of related molecules like 1,3,5-tri(iodoethynyl)-2,4,6-trifluorobenzene, complex ¹⁹F multiplets observed in solution were explained by considering the interplay between various J-couplings and isotope shifts, aided by computational analysis. iucr.orgresearchgate.net

Electronic Spectroscopy: Theoretical methods such as Time-Dependent DFT (TD-DFT) can be used to calculate the energies and intensities of electronic transitions, helping to interpret UV-Vis absorption spectra. researchgate.net Electron-impact spectroscopy studies on a range of fluorobenzenes have identified various singlet and triplet electronic transitions. aip.org

| Spectroscopic Parameter | Predicted Value | Experimental Value | Computational Method |

| Vibrational Frequency (C-F stretch) | ~1150 cm⁻¹ | - | DFT |

| ¹⁹F NMR Chemical Shift | -116 ppm rsc.org | -116 ppm rsc.org | GIAO |

| ¹H NMR Chemical Shift | ~7.0-7.5 ppm | - | GIAO |

| Electronic Transition (π→π*) | ~5.0 eV | 4.90 eV aip.org | TD-DFT |

Advanced Spectroscopic Methodologies for Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous identification and structural analysis of 2,4,5-Trifluorobenzenethiol. The presence of NMR-active nuclei such as ¹H and ¹⁹F provides a powerful diagnostic tool. wikipedia.org

¹H NMR and ¹⁹F NMR are fundamental for confirming the molecular structure and assessing the purity of this compound. The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the thiol proton. The aromatic protons will exhibit complex splitting patterns due to both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling.

¹⁹F NMR is particularly informative due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus. wikipedia.org For this compound, three distinct resonances are expected, one for each chemically non-equivalent fluorine atom on the aromatic ring. Each fluorine signal will be split by the adjacent protons and other fluorine atoms, leading to complex multiplets, typically doublet of doublets or more complex patterns. wikipedia.orgoxinst.com For instance, in the analogous compound 1-bromo-2,4,5-trifluorobenzene (B152817), each fluorine atom is in a different chemical environment and they appear as complex multiplets due to coupling with two inequivalent fluorines and two inequivalent hydrogens. oxinst.com The integration of these peaks in both ¹H and ¹⁹F spectra serves as a quantitative measure of the relative number of nuclei, which is essential for purity assessment.

Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Interactions |

|---|---|---|---|---|

| ¹H | S-H | ~3.0 - 4.0 | Singlet (or broad singlet) | Minimal coupling to aromatic protons |

| ¹H | H-3 | ~7.0 - 7.5 | Doublet of Doublets of Doublets (ddd) | H-6, F-2, F-4 |

| ¹H | H-6 | ~7.0 - 7.5 | Doublet of Doublets of Doublets (ddd) | H-3, F-5 |

| ¹⁹F | F-2 | ~ -110 to -130 | Doublet of Doublets (dd) | H-3, F-4 |

| ¹⁹F | F-4 | ~ -130 to -150 | Doublet of Doublets of Doublets (ddd) | H-3, F-2, F-5 |

| ¹⁹F | F-5 | ~ -140 to -160 | Doublet of Doublets (dd) | H-6, F-4 |

Beyond simple structure determination, multinuclear NMR experiments provide deeper insights into the electronic structure through the analysis of J-coupling and chemical shift anisotropy (CSA). J-coupling, or scalar coupling, arises from the interaction of nuclear spins through the bonding electrons and is independent of the external magnetic field strength. mdpi.com In this compound, the magnitudes of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants are diagnostic of the through-bond connectivity and spatial relationships between nuclei. wikipedia.org Long-range couplings (e.g., ⁴J and ⁵J) are commonly observed in fluorinated aromatic systems and provide valuable structural constraints. wikipedia.org Studies on various fluorobenzene (B45895) compounds have demonstrated that J-coupled spectra can be highly quantitative and that heteronuclear and homonuclear J-couplings are measurable and differentiable even at low magnetic fields. mdpi.comresearchgate.net

Chemical Shift Anisotropy (CSA) describes how the nuclear shielding of an atom depends on the orientation of the molecule with respect to the external magnetic field. CSA is a sensitive probe of the local electronic environment. For the sp²-hybridized carbons in the benzene (B151609) ring of this compound, the CSA is expected to be significant. thieme-connect.de This parameter is typically measured in the solid state and provides detailed information about the symmetry of the electron distribution around the nucleus.

Solid-state NMR (ssNMR) is a versatile technique for studying the structure and dynamics of materials in the solid phase, particularly for non-crystalline or insoluble samples. nih.gov For a molecule like this compound, ssNMR can be applied to investigate how the molecules pack and interact in the solid state to form supramolecular assemblies. nih.govresearchgate.net These interactions can be driven by hydrogen bonds (e.g., involving the thiol group), halogen bonds, or π-π stacking.

ssNMR can probe intermolecular proximities and the nature of non-covalent interactions. researchgate.net For example, techniques like ¹H double-quantum (DQ) magic-angle spinning (MAS) NMR can identify proton-proton proximities, revealing how molecules are arranged relative to one another in an assembly. nih.gov The study of non-covalent interactions via ssNMR is crucial for understanding crystal engineering principles and designing materials with specific properties. researchgate.net

Multinuclear NMR for J-Coupling and Chemical Shift Anisotropy Analysis

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule based on its bond vibrations. ksu.edu.saedinst.com These methods are complementary; a vibrational mode must result in a change in the dipole moment to be IR active, whereas it must cause a change in polarizability to be Raman active. edinst.com For this compound, these techniques are invaluable for identifying key functional groups.

The IR spectrum is expected to show characteristic absorption bands for the S-H stretch (typically weak, around 2550-2600 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and strong absorptions for the C-F stretches (in the 1100-1300 cm⁻¹ region). vscht.cz Aromatic C=C ring stretching vibrations appear in the 1400-1600 cm⁻¹ region. vscht.cz Raman spectroscopy is particularly sensitive to homo-nuclear bonds and can provide clear signals for the aromatic ring vibrations and the C-S bond. ksu.edu.saedinst.com

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| S-H Stretch | Thiol | 2550 - 2600 | Weak |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1300 | Strong |

| C-H Bend (out-of-plane) | Aromatic | 800 - 900 | Strong |

| C-S Stretch | Thiophenol | 600 - 750 | Weak to Medium |

The interpretation of complex vibrational spectra, especially for molecular aggregates, is greatly enhanced by computational methods. frontiersin.org Quantum-chemical calculations can reliably predict vibrational frequencies and intensities, aiding in the assignment of experimental bands. frontiersin.orgeie.gr A powerful application of these tools is the analysis of changes in the IR spectrum upon the formation of a molecular complex. rsc.org

Recent developments have introduced computational schemes that can decompose the changes in IR intensities into contributions from specific types of intermolecular interactions, such as electrostatic, exchange, induction, and dispersion forces. eie.grresearchgate.netchemrxiv.org For example, a study on a π-stacked complex involving 1,3,5-trifluorobenzene (B1201519) demonstrated that the changes in IR intensity upon complex formation were primarily governed by first-order electrostatic and exchange interactions, rather than the dispersion forces that are dominant for the stability of the complex itself. eie.grchemrxiv.org This type of analysis could be applied to complexes of this compound to provide a deep, fundamental understanding of the relationship between its spectral features and the nature of its intermolecular interactions. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. uni-saarland.desavemyexams.com

For this compound (C₆H₃F₃S), the exact molecular weight can be calculated, and the mass spectrum will show a molecular ion (M⁺•) peak corresponding to this mass. savemyexams.com Upon ionization, typically by electron impact (EI), the energetically unstable molecular ion undergoes fragmentation. wikipedia.org The fragmentation process involves the cleavage of chemical bonds to produce smaller, charged fragments and neutral radicals. msu.edu The pattern of these fragments is predictable and provides a roadmap to the molecule's structure. libretexts.org

Likely fragmentation pathways for this compound include the loss of the thiol radical (•SH), loss of a fluorine atom, or cleavage of the C-S bond. The stability of the resulting carbocations and radical species influences the relative abundance of the fragment peaks. libretexts.org Strong peaks are expected for stable aromatic fragments.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity of Fragment | Neutral Loss |

|---|---|---|

| 164 | [C₆H₃F₃S]⁺• | - (Molecular Ion) |

| 163 | [C₆H₂F₃S]⁺ | •H |

| 131 | [C₆H₃F₃]⁺ | •SH |

| 145 | [C₆H₃F₂S]⁺ | •F |

| 112 | [C₆H₃F₂]⁺ | •SH, •F |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful and specific spectroscopic technique for the direct detection and characterization of chemical species that possess unpaired electrons, such as free radicals. Current time information in Bangalore, IN.beilstein-journals.org The thiyl radical of this compound (2,4,5-F₃C₆H₂S•), which could be formed through processes like hydrogen atom abstraction from the thiol group, is a paramagnetic species amenable to EPR analysis. While specific EPR studies on the 2,4,5-trifluorobenzenethiyl radical are not available in the published literature, its spectroscopic parameters can be predicted based on extensive studies of other thiyl and fluorinated aromatic radicals.

The EPR spectrum of a radical is principally defined by two parameters: the g-factor and the hyperfine coupling constants.

The g-factor: The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, it is typically close to the free electron g-value of ~2.0023. However, in thiyl radicals, the significant spin-orbit coupling introduced by the sulfur atom, which has a higher atomic number, causes a notable deviation and anisotropy in the g-tensor. rsc.org Alkyl and aryl thiyl radicals are characterized by a large g-anisotropy, typically exhibiting an axial or near-axial symmetry. rsc.org The component of the g-tensor parallel to the sulfur p-orbital containing the unpaired electron (g∥) is significantly larger than the perpendicular component (g⊥). Studies on various protein- and small-molecule thiyl radicals have shown that g∥ values can range from approximately 2.10 to 2.30, while g⊥ is typically around 2.008. rsc.orgresearchgate.net This large anisotropy is a unique and identifiable feature of thiyl radicals. For the 2,4,5-trifluorobenzenethiyl radical, a similar anisotropic g-tensor is expected.

Hyperfine Coupling: The interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (like ¹H and ¹⁹F) results in hyperfine splitting, which provides structural information about the radical. In the 2,4,5-trifluorobenzenethiyl radical, the unpaired electron is primarily localized on the sulfur atom. However, some spin delocalization onto the aromatic ring is expected. This delocalization would lead to hyperfine couplings with the two ring protons and the three ¹⁹F nuclei.

Table 1: Representative EPR g-values for Various Thiyl Radicals

This table presents experimentally determined g-values for thiyl radicals in different molecular environments. These values serve as a reference for the expected g-tensor components for the 2,4,5-trifluorobenzenethiyl radical.

| Radical Species | g⊥ | g∥ | g_iso / g_avg | Source |

| Cysteine-HCl Radical (in phosphate (B84403) buffer, pH 3) | 2.011 | 2.11 | - | researchgate.net |

| Bovine Serum Albumin (BSA) Thiyl Radical (pH 7) | 2.008 | 2.17 | - | researchgate.net |

| Cysteine (polycrystalline) | ~2.00 | ~2.26 | - | rsc.org |

| Glutathione (frozen solution) | ~2.00 | ~2.23 | - | rsc.org |

| Perthiyl Radical (in BSA) | g₁=2.057, g₂=2.027, g₃=2.002 | - | 2.029 | researchgate.net |

Note: The data presented are for analogous compounds and are intended to provide a comparative basis for the potential properties of the 2,4,5-trifluorobenzenethiyl radical.

Fluorescence Spectroscopy for Derivatives and Related Fluorophores

Fluorescence spectroscopy is a highly sensitive method used to study the electronic properties of molecules that can absorb light and subsequently emit it at a longer wavelength. acs.org While this compound itself is not expected to be significantly fluorescent, it can serve as a precursor for the synthesis of fluorescent derivatives. The introduction of fluorine atoms and a sulfur-containing group can significantly influence the photophysical properties of aromatic systems.

One common strategy to create fluorescent molecules from thiophenols is to incorporate them into larger, rigid, and conjugated systems. For example, this compound could be a building block for the synthesis of fluorinated benzothiophenes or other sulfur-containing polycyclic aromatic compounds. The fluorine atoms can modulate the electronic properties (HOMO/LUMO energy levels), which in turn affects the absorption and emission wavelengths, as well as the fluorescence quantum yield (the efficiency of the fluorescence process). acs.org

Studies on related compounds, such as fluorinated dithienobenzothiadiazole and β-carboline-linked benzothiophenones, have demonstrated that such molecules can be highly fluorescent. beilstein-journals.orgacs.org The fluorescence properties, including the positions of the excitation and emission maxima (λ_ex and λ_em) and the Stokes shift (the difference between λ_em and λ_ex), are sensitive to the molecular structure and the solvent environment. For instance, the quantum yields of some β-carboline-linked benzothiophenones have been reported to be as high as 47%. beilstein-journals.org The presence of heavy atoms like sulfur can sometimes quench fluorescence through enhanced intersystem crossing, but in many rigid heterocyclic systems, strong fluorescence is still observed. beilstein-journals.org

Derivatives of this compound could also be designed as solvatochromic fluorophores, where the emission spectrum changes significantly with the polarity of the solvent. This property is valuable for creating molecular probes to study biological systems. nih.gov

Table 2: Photophysical Data for Related Sulfur-Containing and Fluorinated Aromatic Compounds

This table includes fluorescence data for compounds structurally related to potential derivatives of this compound. It illustrates the range of absorption and emission characteristics that might be expected from such derivatives.

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent | Source |

| β-carboline-linked benzothiophenone (2aA) | - | 490-582 | up to 293 | 0.18 | CHCl₃ | beilstein-journals.org |

| β-carboline-linked benzothiophenone (2hA) | - | 490-582 | up to 293 | 0.47 | CHCl₃ | beilstein-journals.org |

| 8-Phenyl-3,5-di(thien-2-ylthio)-BODIPY | - | 600-850+ | - | - | Solid State | rsc.org |

| 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) | 327 | 385 / 505 (dual) | 58 / 178 | - | Ethanol | mdpi.com |

| 2′-hydroxychalcone analog (2) | ~450 | 667 (RT), 580/636 (77K) | ~217 (RT) | - | Ethanol | mdpi.com |

Note: The data presented are for analogous or derivative-type compounds and are intended to provide a comparative basis for the potential properties of fluorescent derivatives of this compound.

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Selective Synthetic Routes

The synthesis of fluorinated aromatic compounds, including 2,4,5-trifluorobenzenethiol, often presents challenges in terms of regioselectivity and reaction conditions. Future research is focused on developing more efficient, selective, and environmentally benign synthetic pathways.

Continuous Flow Synthesis: Microreactor technology offers a promising avenue for the synthesis of precursors to this compound, such as 2,4,5-trifluorobenzoic acid. researchgate.net This approach allows for precise control over reaction parameters, enhanced safety for handling reactive intermediates like Grignard reagents, and improved yield and purity. researchgate.net The continuous flow synthesis of 2,4,5-trifluorobenzoic acid has been demonstrated via the generation of an unstable aryl-Grignard reagent followed by carboxylation, highlighting the potential for adapting such methods for the synthesis of the corresponding thiol. researchgate.net

Catalytic C-H Functionalization: Direct C-H functionalization represents a powerful strategy for creating C-S bonds, bypassing the need for pre-functionalized starting materials. acs.org Research into transition metal-catalyzed C-H activation, particularly with palladium and cobalt catalysts, is paving the way for more direct and atom-economical routes to substituted fluoroarenes. acs.org Future work will likely focus on developing catalysts that can selectively target specific C-H bonds on the trifluorobenzene ring for thiolation.

Biocatalytic Approaches: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity under mild reaction conditions. polimi.it Biocatalytic retrosynthesis approaches are being explored for the synthesis of complex molecules containing the 2,4,5-trifluorophenyl moiety, such as the antidiabetic drug sitagliptin. polimi.it Future research may lead to the discovery or engineering of enzymes capable of directly synthesizing this compound or its derivatives.

Exploration of New Catalytic Systems for C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond is a cornerstone of organic synthesis, and the development of new catalytic systems is crucial for advancing the applications of thiols like this compound.

Palladium(I) Catalysis: Emerging research has shown that dinuclear palladium(I) catalysts can effectively circumvent challenges associated with traditional palladium(0)-catalyzed C-S bond formation, such as catalyst poisoning. nih.gov These air-stable and recyclable catalysts have demonstrated high selectivity for C-S bond formation with a wide range of aryl halides. nih.gov This opens up new possibilities for the efficient synthesis of aryl thiols and their derivatives. nih.gov

Cytochrome P450 Monooxygenases: Nature provides inspiration for novel catalytic systems. Cytochrome P450 enzymes have been shown to catalyze intramolecular C-S bond formation in the biosynthesis of natural products. imb.com.cn Understanding the mechanisms of these enzymes could lead to the development of bio-inspired catalysts for intermolecular C-S bond formation, potentially offering new routes to compounds like this compound.

Metal-Free Catalysis: The development of metal-free catalytic systems for C-S bond formation is a significant goal in green chemistry. researchgate.net Recent progress has been made in using reagents like sulfonyl hydrazides to generate sulfonyl radicals for cyclization and cross-coupling reactions, providing new strategies for constructing C-S bonds without the need for transition metals. researchgate.net

Diversification of Applications in Advanced Functional Materials

The electron-withdrawing nature of the fluorine atoms in this compound imparts unique electronic properties that are highly desirable in advanced functional materials.

Organic Electronics: The trifluorinated benzene (B151609) motif is being explored in the development of materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). For instance, 1,3,5-tribromo-2,4,6-trifluorobenzene (B1581980) has been used as an additive to optimize the morphology and improve the efficiency of OSCs. osti.gov The specific substitution pattern of this compound could be leveraged to fine-tune the electronic properties of materials for these applications.

Perovskite Solar Cells: 2,4,5-Trifluorophenylacetic acid, a derivative of the trifluorobenzene core, has been used as a bifunctional additive to enhance the efficiency and stability of perovskite solar cells. ossila.com The carboxylic acid group passivates defects in the perovskite material, while the hydrophobic trifluorobenzene moiety improves stability. ossila.com This suggests that this compound could be similarly functionalized and employed in this rapidly advancing field.

High-Performance Polymers: Fluorinated diamines are crucial components of high-performance polymers like polyimides, which are used in applications such as flexible electronics. smolecule.com The introduction of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific electronic properties.

Integration with Targeted Bioconjugation Strategies